molecular formula C8H10N2O2 B1600609 N,5-Dimethyl-2-nitroaniline CAS No. 65081-42-7

N,5-Dimethyl-2-nitroaniline

Cat. No. B1600609
CAS RN: 65081-42-7
M. Wt: 166.18 g/mol
InChI Key: OZYNRMKNGCFDCP-UHFFFAOYSA-N
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Description

“N,5-Dimethyl-2-nitroaniline” is a unique chemical compound with the linear formula C8H10N2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of “N,2-dimethyl-5-nitroaniline” involves dissolving 22a (3.04g, 20.00mmol), paraformaldehyde (2.40g, 80.00mmol), sodium methoxide (540mg, 10.00mmol) in methanol (100mL), replacing with nitrogen three times, stirring at room temperature for 12 hours, and then adding Sodium borohydride (1.52g, 40.00mmol), replaced with nitrogen three times, stirred at room temperature for 12 hours, directly concentrated under reduced pressure to obtain a residue .


Molecular Structure Analysis

The molecular structure of “N,5-Dimethyl-2-nitroaniline” is represented by the linear formula C8H10N2O2 . The InChI code for this compound is 1S/C8H10N2O2/c1-6-3-4-8 (10 (11)12)7 (5-6)9-2/h3-5,9H,1-2H3 .


Chemical Reactions Analysis

The direct synthesis of N,N-dimethylaniline from nitrobenzene and methanol was developed through the sequential coupling of the hydrogen production from methanol, hydrogenation of nitrobenzene to produce aniline, and N-methylation of aniline over a pretreated Raney-Ni® catalyst (at 443 K in methanol) .


Physical And Chemical Properties Analysis

“N,5-Dimethyl-2-nitroaniline” is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature . The molecular weight of this compound is 166.18 .

Safety And Hazards

“N,5-Dimethyl-2-nitroaniline” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with personal protective equipment, and exposure should be avoided .

properties

IUPAC Name

N,5-dimethyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6-3-4-8(10(11)12)7(5-6)9-2/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYNRMKNGCFDCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435585
Record name N,5-Dimethyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,5-Dimethyl-2-nitroaniline

CAS RN

65081-42-7
Record name N,5-Dimethyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-methyl-2-nitro-phenylamine (3.04 g, 20.0 mmol) in anhydrous DMF (20 mL) at 0° C. was portionwise added 95% NaH (528 mg, 22.0 mmol) and the resulting mixture stirred for 10 min. A solution of iodomethane (1.25 mL, 20.0 mmol) in anhydrous DMF (10 mL) was then added. The ice bath was removed and the resulting mixture was stirred at room temperature overnight. The resulting mixture was diluted with water, the solid was collected by filtration, washed with H2O and hexanes to yield methyl-(5-methyl-2-nitro-phenyl)-amine MS 167 (M+1)+.
Quantity
3.04 g
Type
reactant
Reaction Step One
Name
Quantity
528 mg
Type
reactant
Reaction Step Two
Quantity
1.25 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 9.10 g of 3,4-dinitrotoluene in 100 ml of 30% methylamine/methanol was reacted at 150° C. for 6 hours in a sealed tube. The reaction solution was concentrated under reduced pressure and the residue was subjected to silica gel column chromatography (200 g). Elution with ethyl acetate-hexane (1 : 3) gave 7.95 g (96%) of 3-(N-methylamino)-4-nitrotoluene.
Quantity
9.1 g
Type
reactant
Reaction Step One
Name
methylamine methanol
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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